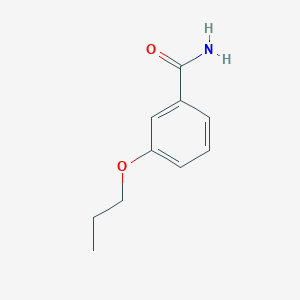![molecular formula C21H19N3O3S B222403 N-{4-[(acetylcarbamothioyl)amino]phenyl}-2-(naphthalen-2-yloxy)acetamide](/img/structure/B222403.png)
N-{4-[(acetylcarbamothioyl)amino]phenyl}-2-(naphthalen-2-yloxy)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-{4-[(acetylcarbamothioyl)amino]phenyl}-2-(naphthalen-2-yloxy)acetamide, commonly known as ANA-12, is a small molecule that has gained significant attention in the field of neuroscience. ANA-12 is a potent and selective inhibitor of the TrkB receptor, which is a member of the tyrosine kinase receptor family. The TrkB receptor is a key player in the regulation of neuronal survival, differentiation, and plasticity. ANA-12 has been shown to have potential therapeutic applications in the treatment of various neurological disorders.
作用機序
ANA-12 selectively inhibits the TrkB receptor, which is a key player in the regulation of neuronal survival, differentiation, and plasticity. The TrkB receptor is activated by the binding of brain-derived neurotrophic factor (BDNF) and other neurotrophins. The activation of the TrkB receptor leads to the activation of various intracellular signaling pathways, including the MAPK/ERK and PI3K/Akt pathways. ANA-12 inhibits the activation of the TrkB receptor and downstream signaling pathways, which leads to a decrease in neuronal survival, differentiation, and plasticity.
Biochemical and Physiological Effects:
ANA-12 has been shown to have several biochemical and physiological effects in various models of neurological disorders. ANA-12 has been shown to decrease the levels of BDNF and other neurotrophins in the brain, which leads to a decrease in neuronal survival and plasticity. ANA-12 has also been shown to decrease the levels of various neurotransmitters, including serotonin, dopamine, and glutamate. These neurotransmitters are involved in the regulation of mood, cognition, and behavior.
実験室実験の利点と制限
ANA-12 has several advantages and limitations for lab experiments. One of the main advantages of ANA-12 is its selectivity for the TrkB receptor. ANA-12 has minimal off-target effects, which makes it a useful tool for studying the role of the TrkB receptor in various neurological disorders. However, ANA-12 has several limitations for lab experiments. ANA-12 is a relatively complex molecule that requires several steps to synthesize. ANA-12 is also relatively expensive, which limits its use in large-scale experiments.
将来の方向性
There are several future directions for the study of ANA-12. One future direction is the development of more potent and selective TrkB inhibitors. Another future direction is the study of the role of the TrkB receptor in various neurological disorders. The TrkB receptor has been implicated in the pathogenesis of several neurological disorders, including depression, anxiety, epilepsy, and Alzheimer's disease. The development of novel TrkB inhibitors may lead to the development of new therapies for these disorders.
合成法
ANA-12 is a relatively complex molecule that requires several steps to synthesize. The synthesis of ANA-12 involves the reaction of 2-naphthol with 2-bromoacetic acid to form 2-(naphthalen-2-yloxy)acetic acid. This intermediate is then reacted with thionyl chloride to form 2-(naphthalen-2-yloxy)acetyl chloride. The final step involves the reaction of 2-(naphthalen-2-yloxy)acetyl chloride with N-(4-aminophenyl)acetamide in the presence of acetic anhydride to form ANA-12.
科学的研究の応用
ANA-12 has been extensively studied in various in vitro and in vivo models of neurological disorders. ANA-12 has been shown to have potential therapeutic applications in the treatment of depression, anxiety, epilepsy, and Alzheimer's disease. ANA-12 has also been shown to have neuroprotective effects in models of ischemic stroke and traumatic brain injury.
特性
製品名 |
N-{4-[(acetylcarbamothioyl)amino]phenyl}-2-(naphthalen-2-yloxy)acetamide |
|---|---|
分子式 |
C21H19N3O3S |
分子量 |
393.5 g/mol |
IUPAC名 |
N-[4-(acetylcarbamothioylamino)phenyl]-2-naphthalen-2-yloxyacetamide |
InChI |
InChI=1S/C21H19N3O3S/c1-14(25)22-21(28)24-18-9-7-17(8-10-18)23-20(26)13-27-19-11-6-15-4-2-3-5-16(15)12-19/h2-12H,13H2,1H3,(H,23,26)(H2,22,24,25,28) |
InChIキー |
LAXMNYKGXAPLBP-UHFFFAOYSA-N |
SMILES |
CC(=O)NC(=S)NC1=CC=C(C=C1)NC(=O)COC2=CC3=CC=CC=C3C=C2 |
正規SMILES |
CC(=O)NC(=S)NC1=CC=C(C=C1)NC(=O)COC2=CC3=CC=CC=C3C=C2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![3-([1,3]Oxazolo[4,5-c]pyridin-2-yl)aniline](/img/structure/B222321.png)

![2-Chloro-4-{[(phenylcarbonyl)carbamothioyl]amino}benzoic acid](/img/structure/B222360.png)

![2-[(2-Chlorobenzyl)oxy]benzamide](/img/structure/B222379.png)



![4-[(2-Chlorobenzyl)oxy]benzoic acid](/img/structure/B222422.png)
![N-[(4-bromo-2-methylphenyl)carbamothioyl]benzamide](/img/structure/B222423.png)

![N-[(2,4-dichlorophenyl)carbamothioyl]benzamide](/img/structure/B222444.png)
![(2E)-3-{4-[(4-bromobenzyl)oxy]-3-methoxyphenyl}prop-2-enoic acid](/img/structure/B222452.png)
